3-Propan-2-ylfuro[3,2-c]pyridine
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Overview
Description
3-Propan-2-ylfuro[3,2-c]pyridine: is a heterocyclic compound that contains a fused ring system consisting of a furan ring and a pyridine ring. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring system contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propan-2-ylfuro[3,2-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-iodo-4-allyloxypyridine N-oxide with trimethylsilyl cyanide in the presence of a base such as triethylamine can lead to the formation of the desired compound . This reaction typically requires reflux conditions and careful control of reaction parameters to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Propan-2-ylfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as cyanation, can introduce functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trimethylsilyl cyanide and bases such as triethylamine are employed for cyanation reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of cyanated derivatives.
Scientific Research Applications
Chemistry: 3-Propan-2-ylfuro[3,2-c]pyridine is used as a building block in organic synthesis
Biology and Medicine: The compound has shown potential as a photosensitizer for specific imaging and photodynamic therapy of Gram-positive bacteria . Its ability to generate reactive oxygen species upon light activation makes it a valuable tool in combating drug-resistant bacterial infections.
Industry: In the industrial sector, this compound derivatives are explored for their potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Propan-2-ylfuro[3,2-c]pyridine involves its interaction with molecular targets through various pathways. For instance, as a photosensitizer, the compound absorbs light and undergoes a photochemical reaction to produce reactive oxygen species such as singlet oxygen and hydroxyl radicals . These reactive species can damage cellular components, leading to the destruction of targeted bacteria.
Comparison with Similar Compounds
Furo[3,2-c]pyridine: Shares a similar fused ring system but lacks the isopropyl group.
Pyridine: A simpler nitrogen-containing heterocycle with a wide range of applications in medicinal chemistry.
Pyrrole: Another nitrogen-containing heterocycle with distinct chemical properties and applications.
Uniqueness: 3-Propan-2-ylfuro[3,2-c]pyridine is unique due to the presence of both furan and pyridine rings fused together, along with an isopropyl group. This combination of structural features imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
182819-55-2 |
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Molecular Formula |
C10H11NO |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
3-propan-2-ylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-6-12-10-3-4-11-5-8(9)10/h3-7H,1-2H3 |
InChI Key |
FJOIZSMORSSUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=COC2=C1C=NC=C2 |
Canonical SMILES |
CC(C)C1=COC2=C1C=NC=C2 |
Synonyms |
Furo[3,2-c]pyridine,3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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